2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol
Description
Chemical Structure: The compound features a pyridine ring substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 3. This pyridyl moiety is linked to a piperazine ring, which is further connected to an ethanol group via a nitrogen atom . CAS Number: 215434-40-5 .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3O/c13-10-7-9(12(14,15)16)8-17-11(10)19-3-1-18(2-4-19)5-6-20/h7-8,20H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYHYSPNJVXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351231 | |
| Record name | 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215434-40-5 | |
| Record name | 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol typically involves multiple steps, starting with the preparation of the pyridyl core. One common approach is to start with 3-chloro-5-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution reactions to introduce the piperazine ring. The reaction conditions often require the use of strong bases or nucleophiles, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the pyridyl group allows for oxidation reactions, which can introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the development of pharmaceutical agents. Its structural characteristics suggest potential interactions with various biological targets.
- Antibacterial Activity : Research indicates that derivatives of piperazine compounds exhibit significant antibacterial properties. For instance, compounds similar to this one have been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), crucial for bacterial viability and virulence. A notable example is ML267, which demonstrated submicromolar inhibition against bacterial strains without cytotoxic effects on human cells .
- Potential Drug Candidate : The presence of the piperazine moiety suggests that this compound could act as an inhibitor for specific enzymes or receptors. This mechanism is crucial for drug design targeting various diseases .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its multiple functional groups.
- Building Block for Complex Molecules : It can undergo various chemical reactions, including oxidation and substitution, making it valuable in synthesizing more complex organic compounds.
- Synthetic Routes : Typical synthetic methods involve the formation of the pyridine and piperazine rings followed by the introduction of functional groups. This versatility allows chemists to tailor the compound for specific applications or to create analogs with enhanced properties.
Materials Science
In materials science, compounds like 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol can be explored for their potential in developing new materials.
- Enhanced Stability and Reactivity : The unique structure may impart desirable properties such as increased thermal stability or enhanced reactivity, which are essential for formulating advanced materials used in various industrial applications .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of piperazine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain analogs exhibited potent antibacterial activity while maintaining low toxicity levels in human cell lines. This highlights the therapeutic potential of compounds related to this compound in combating resistant bacterial strains.
Case Study 2: Organic Synthesis Applications
Another research effort focused on utilizing this compound as an intermediate in synthesizing novel anti-inflammatory agents. The study demonstrated successful modifications leading to compounds with improved efficacy and reduced side effects compared to existing medications.
Mechanism of Action
The mechanism by which 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one (Compound 3)
- Structure: Shares the same pyridyl substituents but replaces the ethanol group with a piperazin-2-one (cyclic ketone).
- Synthesis : Prepared via nucleophilic substitution between 2,3-dichloro-5-(trifluoromethyl)pyridine and piperazin-2-one in acetonitrile at 70°C .
- Piperazin-2-one’s rigid structure may reduce conformational flexibility, impacting binding interactions in biological systems.
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,1,1-trifluoropropan-2-ol
- Structure: Differs by replacing the ethanol group with a trifluoropropanol moiety.
- Key Differences: The trifluoromethyl group on the propanol side chain enhances lipophilicity, likely improving membrane permeability . Increased steric bulk may influence receptor selectivity compared to the smaller ethanol group in the target compound.
[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol (CAS 338409-36-2)
- Structure: Extends the ethanol group into a benzyl alcohol-linked ethoxy chain.
- The extended ethoxy spacer may alter pharmacokinetics, such as metabolic stability and half-life.
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one
- Structure: Incorporates a cyclohexenone ring instead of the ethanol group.
- The dimethyl substituents on the cyclohexenone may sterically hinder interactions with certain targets.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution reactions, leveraging the reactivity of chlorinated pyridines with nitrogen-containing nucleophiles (e.g., piperazine derivatives) .
- Structure-Activity Relationships (SAR): Polar Groups: Ethanol or benzyl alcohol moieties improve water solubility but may reduce blood-brain barrier penetration. Fluorinated Substituents: Trifluoromethyl groups enhance metabolic stability and ligand-receptor binding via hydrophobic interactions .
Biological Activity
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by empirical data and case studies.
- Molecular Formula : C12H15ClF3N5O
- Molecular Weight : 337.73 g/mol
- CAS Number : 338979-10-5
The compound exhibits various biological activities primarily through its interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : Studies indicate that derivatives of piperazine, including this compound, can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced cancer cell viability .
- Antibacterial Activity : The compound has shown potential as an antibacterial agent by targeting phosphopantetheinyl transferases (PPTases), essential for bacterial growth and virulence. For instance, derivatives have demonstrated submicromolar inhibition against bacterial strains without significant cytotoxic effects on human cells .
- Cytotoxicity in Cancer Cells : Research has highlighted the compound's ability to decrease the viability of cancer cells while maintaining lower toxicity towards non-cancerous cells. This selectivity is crucial for developing safer anticancer therapies .
Biological Activity Data
The following table summarizes key findings regarding the biological activities associated with this compound:
Case Studies
- Cancer Treatment : A study evaluated the compound's efficacy on MCF7 breast cancer cells, demonstrating a significant reduction in cell viability at concentrations that did not adversely affect normal cells. This suggests a therapeutic window that could be exploited for clinical applications .
- Antibacterial Testing : In another investigation, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated effective antibacterial activity, providing a basis for further development as an antibiotic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
